molecular formula C27H27NO7 B575481 Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine CAS No. 166881-43-2

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine

Cat. No.: B575481
CAS No.: 166881-43-2
M. Wt: 477.513
InChI Key: QRIVZMBKOCDKBU-UHFFFAOYSA-N
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Description

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain is modified with a 2,4,6-trimethoxybenzyl group. This compound is primarily used in peptide synthesis as a protecting group for the amino acid residues, ensuring that the reactive functionalities are shielded during the synthetic process .

Mechanism of Action

Target of Action

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain. It plays a crucial role in protecting these amino acids during the synthesis process .

Mode of Action

The compound interacts with its targets (amino acids) by attaching to them and preventing unwanted side reactions during the peptide synthesis . This ensures that the peptide chain is formed correctly without any disruptions .

Biochemical Pathways

The compound affects the peptide synthesis pathway. By attaching to the amino acids, it ensures that the peptide bonds are formed correctly between the amino acids . This leads to the successful synthesis of the desired peptide.

Pharmacokinetics

Its impact on bioavailability is significant in the context of peptide synthesis, as it ensures the correct formation of the peptide chain .

Result of Action

The molecular effect of the compound’s action is the successful synthesis of the desired peptide. On a cellular level, this can lead to the production of proteins or peptides with specific functions, depending on the sequence of amino acids in the peptide chain .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale production .

Chemical Reactions Analysis

Biological Activity

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (Fmoc-TmbGly) is a modified amino acid that has gained attention in peptide synthesis and drug development due to its unique structural properties and biological activities. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4,6-trimethoxybenzyl side chain, which contribute to its stability and functionality in biological applications.

  • Chemical Formula : C27H27NO7
  • Molecular Weight : 477.51 g/mol
  • CAS Number : 166881-43-2
  • Solubility : Moderately soluble in water (0.00357 mg/ml) .

Antibacterial Properties

Fmoc-TmbGly has been evaluated for its antibacterial properties. In studies involving various Gram-positive bacteria, it was found to exhibit significant antibacterial activity. The minimum inhibitory concentrations (MIC) against selected strains were measured, indicating that the compound can effectively inhibit bacterial growth. For instance:

Bacterial StrainMIC (nM)
Streptococcus pyogenes33
Enterococcus faecalis270
Streptococcus pneumoniae8.3
Streptococcus agalactiae1100
Listeria monocytogenes4300

These results suggest that Fmoc-TmbGly could be a promising candidate for developing new antibacterial agents, particularly against strains like S. pneumoniae and S. pyogenes, which demonstrated higher susceptibility .

Cytotoxicity

The cytotoxic effects of Fmoc-TmbGly were assessed using cell viability assays on various cell lines, including P388 murine leukemia cells. The compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability at higher concentrations. This property may be beneficial for therapeutic applications targeting cancer cells or other rapidly dividing cells .

Ion Transport Activity

The ability of Fmoc-TmbGly to facilitate ion transport across lipid bilayers was investigated as part of its mechanism of action. Preliminary results indicated that the compound could enhance H+/Na+ transport activity, which is crucial for maintaining cellular homeostasis and could contribute to its antibacterial effects .

Case Studies

  • Peptide Synthesis : Fmoc-TmbGly has been utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptides. Its protective groups prevent aggregation during synthesis and enhance cyclization efficiency, making it a valuable component in peptide chemistry .
  • Drug Development : Research into the modification of natural products using Fmoc-TmbGly has shown potential in creating analogues with altered biological activities. For example, derivatives of gramicidin A were synthesized using Fmoc-based strategies, demonstrating how modifications can lead to improved therapeutic profiles .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2,4,6-trimethoxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO7/c1-32-17-12-24(33-2)22(25(13-17)34-3)14-28(15-26(29)30)27(31)35-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23H,14-16H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIVZMBKOCDKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166881-43-2
Record name N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine
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